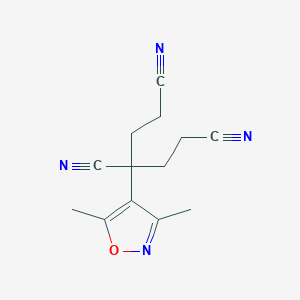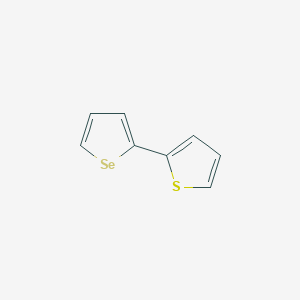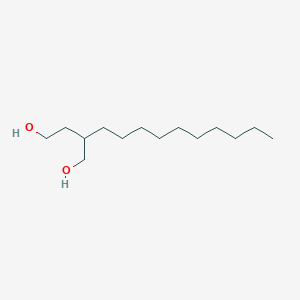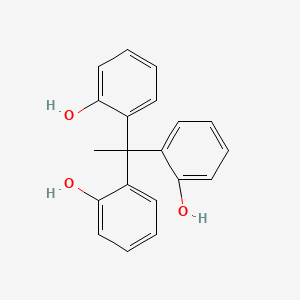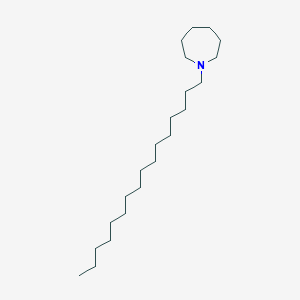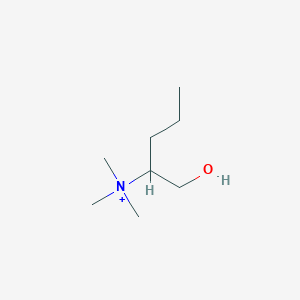diphenylsilane CAS No. 112313-26-5](/img/structure/B14296348.png)
[(2-Chloroethoxy)methyl](methyl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloroethoxy)methyldiphenylsilane is an organosilicon compound that features a silicon atom bonded to two phenyl groups, a methyl group, and a (2-chloroethoxy)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy)methyldiphenylsilane typically involves the reaction of diphenylmethylsilane with 2-chloroethanol in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with the silicon center to form the desired product.
Industrial Production Methods
Industrial production of (2-Chloroethoxy)methyldiphenylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloroethoxy)methyldiphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the (2-chloroethoxy)methyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted silanes with various functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include silanes with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
(2-Chloroethoxy)methyldiphenylsilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool in chemical biology.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2-Chloroethoxy)methyldiphenylsilane involves the interaction of the silicon center with various molecular targets. The (2-chloroethoxy)methyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The phenyl groups provide stability and influence the reactivity of the compound. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethylsilane: Lacks the (2-chloroethoxy)methyl group and has different reactivity.
(2-Chloroethoxy)methylsilane: Lacks the phenyl groups and has different stability and reactivity.
Methylphenylsilane: Lacks one phenyl group and has different chemical properties.
Uniqueness
(2-Chloroethoxy)methyldiphenylsilane is unique due to the presence of both phenyl groups and the (2-chloroethoxy)methyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
112313-26-5 |
|---|---|
Fórmula molecular |
C16H19ClOSi |
Peso molecular |
290.86 g/mol |
Nombre IUPAC |
2-chloroethoxymethyl-methyl-diphenylsilane |
InChI |
InChI=1S/C16H19ClOSi/c1-19(14-18-13-12-17,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
Clave InChI |
CGTPLOGWFDUQOU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](COCCCl)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


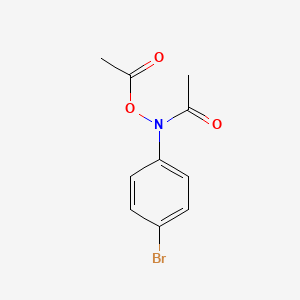


![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
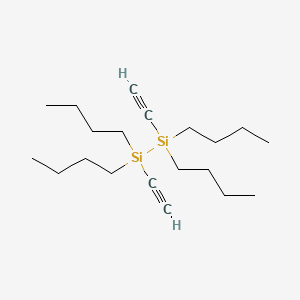

![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
